methyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate
Description
Methyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a pyrrolizine derivative featuring a bicyclic framework with ester and oxoacetyl substituents. The pyrrolizine core (a fused five- and six-membered ring system) is substituted at positions 5, 6, and 7, conferring unique steric and electronic properties. The 2-ethoxy-2-oxoacetyl group at position 5 introduces a ketone-ester moiety, while the methyl ester at position 7 enhances lipophilicity. This compound is of interest in medicinal chemistry due to structural similarities with anti-inflammatory and analgesic agents like ML 3000 ().
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoacetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
InChI |
InChI=1S/C14H17NO5/c1-4-20-14(18)12(16)10-8(2)11(13(17)19-3)15-7-5-6-9(10)15/h4-7H2,1-3H3 |
InChI Key |
GXWYXULRLAFDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C2CCCN2C(=C1C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable diketone and an amine can lead to the formation of the pyrrolizine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .
Scientific Research Applications
Methyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs in the Pyrrolizine Family
Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate ()
- Structural Differences :
- Position 5: 2-oxoacetate (ethyl ester) vs. 2-ethoxy-2-oxoacetyl (methyl ester).
- Position 6: 4-methylbenzoyl vs. methyl group.
- Position 7: Phenyl vs. methyl carboxylate.
- Synthesis: Synthesized via condensation of 6-(4-methylbenzoyl)-7-phenylpyrrolizine with ethyl oxalyl monochloride (). Comparable methods may apply to the target compound.
- Crystallography: The ethyl analog crystallizes in a monoclinic system with intermolecular C–H···O hydrogen bonds (e.g., C24–H24C···O5i, 2.63 Å), influencing packing stability ().
[2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000) ()
- Structural Differences :
- Position 5: Acetic acid vs. ethoxy-oxoacetyl ester.
- Substituents: 4-chlorophenyl and phenyl groups at positions 6/7 vs. methyl and carboxylate groups.
- Pharmacology : ML 3000 exhibits analgesic and anti-inflammatory activity without CNS or cardiovascular side effects at 300 mg/kg (oral). Its carboxylic acid group may enhance target binding compared to ester derivatives ().
Functional Group Comparisons
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Differences : Thiazolo[3,2-a]pyrimidine vs. pyrrolizine.
- Functional Similarities :
- Impact on Solubility: The thiazolo-pyrimidine core’s planar structure may reduce solubility compared to the non-planar pyrrolizine system.
Physicochemical Properties and Trends
Biological Activity
Methyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
Research has indicated that this compound exhibits biological activity primarily through the inhibition of viral replication. In particular, it has been studied for its effects on Hepatitis B virus (HBV) replication. The compound acts by interfering with the viral life cycle, thereby reducing viral load in infected cells .
Biological Activity Overview
-
Antiviral Activity
- Hepatitis B Virus Inhibition : The compound has shown promise in inhibiting HBV replication in vitro. Studies have demonstrated that it can significantly lower HBV DNA levels in hepatocyte cultures .
- Mechanism : The antiviral mechanism involves the inhibition of viral polymerase activity and interference with the viral envelope protein synthesis .
-
Anticancer Properties
- Preliminary studies suggest potential anticancer activity against various cancer cell lines. The compound may induce apoptosis in cancer cells through the activation of caspase pathways .
- Further research is needed to elucidate the specific pathways involved and to confirm these findings across different cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antiviral | Hepatitis B Virus | Inhibition of viral replication | |
| Anticancer | Various Cancer Cell Lines | Induction of apoptosis |
Table 2: Pharmacological Profile
| Property | Value | Methodology |
|---|---|---|
| Molecular Weight | 263.29 g/mol | Calculated from molecular formula |
| Solubility | Soluble in DMSO | Solubility tests |
| Cytotoxicity | IC50 values under study | MTT assay on cancer cell lines |
Case Studies
A notable case study involved the application of this compound in a controlled laboratory setting where its effects on HBV-infected hepatocytes were observed over a period of several weeks. Results indicated a marked reduction in HBV DNA levels compared to untreated controls, suggesting significant antiviral efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 5-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate?
- Methodology : The compound can be synthesized via condensation reactions using ethyl oxalyl monochloride with a pyrrolizine precursor under anhydrous conditions. A typical procedure involves refluxing in dichloromethane with a catalytic amount of triethylamine, followed by purification via column chromatography (hexane/ethyl acetate gradient) .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-alkylation. Ensure strict temperature control to prevent decomposition of the oxalyl group.
Q. How can the crystal structure of this compound be resolved, and what parameters are critical for X-ray diffraction analysis?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Unit Cell Dimensions : Monoclinic system (e.g., , , , ) .
- Hydrogen Bonding : Intermolecular C–H···O interactions (e.g., ) stabilize the lattice .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : NMR to confirm methyl groups () and ethoxy protons ().
- IR : Detect carbonyl stretches () and ester functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks ( calculated for : 321.12) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
- Methodology : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction energetics. Pair with cheminformatics tools to screen substituent effects on reactivity .
- Case Study : ICReDD’s workflow combines computational prediction (e.g., Fukui indices for electrophilic sites) with experimental validation to reduce trial-and-error synthesis .
Q. What strategies address contradictions in crystallographic data for pyrrolizine derivatives?
- Analysis : Compare torsion angles (e.g., vs. ) across studies to identify conformational flexibility .
- Resolution : Validate structures via Hirshfeld surface analysis and energy frameworks to distinguish intrinsic flexibility from experimental artifacts .
Q. How can stability studies be designed for this compound under varying storage conditions?
- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Focus on ester hydrolysis (retention time shifts) and oxidation of the pyrrolizine core .
- Key Metrics : Report degradation products using LC-MS and quantify stability via Arrhenius modeling to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
